molecular formula C20H27N3O3 B3323170 2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro- CAS No. 1613458-70-0

2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-

Cat. No.: B3323170
CAS No.: 1613458-70-0
M. Wt: 357.4 g/mol
InChI Key: IVMRHVTWOHFAKG-WAVCKPEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-2793660 is an orally active and irreversible inhibitor of Cathepsin C, also known as dipeptidyl peptidase I enzyme. Cathepsin C plays a crucial role in the activation of several neutrophil granule-associated serine proteases, including neutrophil elastase, cathepsin G, and proteinase 3. GSK-2793660 has been studied for its potential in treating conditions such as cystic fibrosis, non-cystic fibrosis bronchiectasis, and anti-neutrophil cytoplasmic autoantibody-associated vasculitis .

Preparation Methods

The synthesis of GSK-2793660 involves several steps, including the preparation of α,α-disubstituted α-amino acids via Ichikawa rearrangement . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

GSK-2793660 undergoes various chemical reactions, primarily involving its interaction with Cathepsin C. The compound is an irreversible inhibitor, meaning it forms a covalent bond with the enzyme, leading to permanent inactivation. Common reagents and conditions used in these reactions include organic solvents and mild temperatures to maintain the stability of the compound. The major product formed from these reactions is the inactivated Cathepsin C enzyme .

Scientific Research Applications

GSK-2793660 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of serine proteases and the role of Cathepsin C in various biological processes. In biology, it helps researchers understand the mechanisms of enzyme inhibition and the activation of neutrophil proteases. In medicine, GSK-2793660 is being investigated for its potential to treat diseases such as cystic fibrosis, bronchiectasis, and vasculitis. In industry, it is used in the development of new therapeutic agents targeting Cathepsin C .

Mechanism of Action

GSK-2793660 exerts its effects by irreversibly inhibiting Cathepsin C. The compound binds to the active site of the enzyme, forming a covalent bond that leads to permanent inactivation. This inhibition prevents the activation of downstream neutrophil serine proteases, such as neutrophil elastase, cathepsin G, and proteinase 3. The molecular targets and pathways involved include the Cathepsin C enzyme and the neutrophil granule-associated serine proteases .

Comparison with Similar Compounds

GSK-2793660 is unique in its irreversible inhibition of Cathepsin C. Similar compounds include other Cathepsin C inhibitors, such as VBY-825 and AZD7986. These compounds also target Cathepsin C but may differ in their potency, selectivity, and pharmacokinetic properties. GSK-2793660 stands out due to its high selectivity and irreversible binding, making it a potent inhibitor for research and potential therapeutic applications .

Properties

IUPAC Name

4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23/h3-8,16H,2,9-14,21H2,1H3,(H,22,25)/b8-7+/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRHVTWOHFAKG-WAVCKPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613458-70-0
Record name GSK-2793660
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613458700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2793660
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53L4HKR25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-
Reactant of Route 2
Reactant of Route 2
2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-
Reactant of Route 3
2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-
Reactant of Route 4
2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-
Reactant of Route 5
2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-
Reactant of Route 6
2H-Pyran-4-carboxamide, 4-amino-N-((1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl)tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.